molecular formula C16H24N2O B5362910 2-(azepan-1-yl)-N-(2,3-dimethylphenyl)acetamide

2-(azepan-1-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B5362910
M. Wt: 260.37 g/mol
InChI Key: WGWMRNLCBAGCDX-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-(2,3-dimethylphenyl)acetamide is a chemical compound that belongs to the class of amides It features an azepane ring, which is a seven-membered nitrogen-containing ring, and a dimethylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-(2,3-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Acetamide Group: This step usually involves the reaction of the azepane derivative with an acylating agent such as acetyl chloride or acetic anhydride.

    Introduction of the Dimethylphenyl Group: This can be done through a substitution reaction where the dimethylphenyl group is introduced to the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction might yield an amine or a hydrocarbon.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential ligand for studying protein interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: As an intermediate in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-(2,3-dimethylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide: Similar structure but with a six-membered ring.

    2-(morpholin-1-yl)-N-(2,3-dimethylphenyl)acetamide: Similar structure but with a morpholine ring.

Uniqueness

2-(azepan-1-yl)-N-(2,3-dimethylphenyl)acetamide is unique due to its seven-membered azepane ring, which can impart different chemical and physical properties compared to six-membered ring analogs. This can affect its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-(azepan-1-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13-8-7-9-15(14(13)2)17-16(19)12-18-10-5-3-4-6-11-18/h7-9H,3-6,10-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWMRNLCBAGCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CCCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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